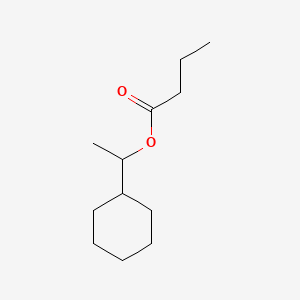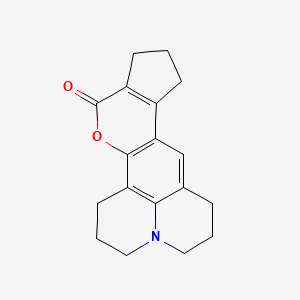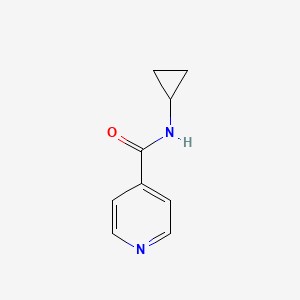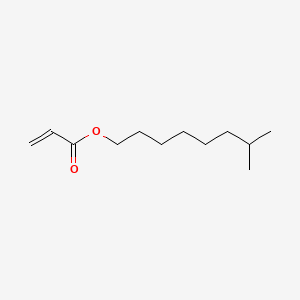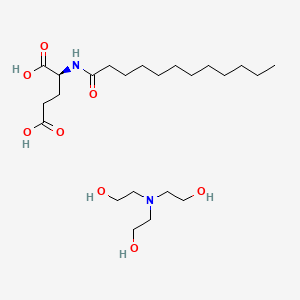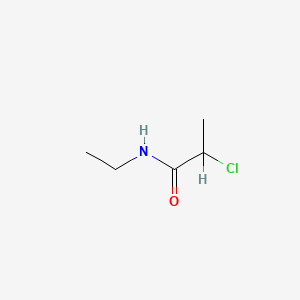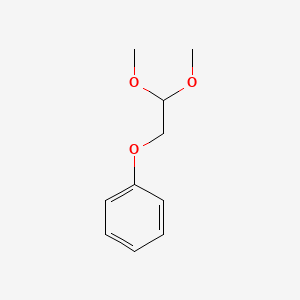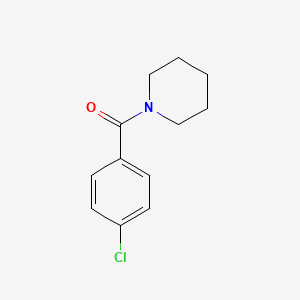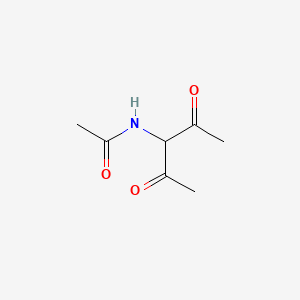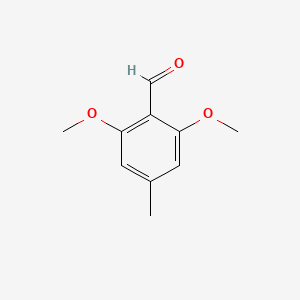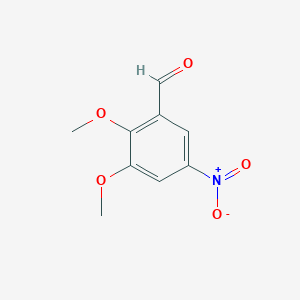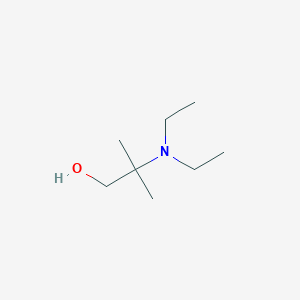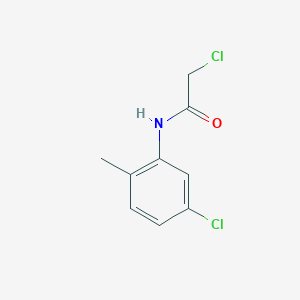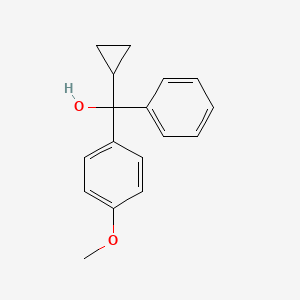
Cyclopropyl(4-methoxyphenyl)(phenyl)methanol
Descripción general
Descripción
Cyclopropyl(4-methoxyphenyl)(phenyl)methanol , also known by its IUPAC name cyclopropyl-(4-methoxyphenyl)methanol , is a chemical compound with the molecular formula C₁₃H₁₄O₂ . It consists of a cyclopropyl ring attached to a phenyl group, which in turn bears a methoxy group and a hydroxyl group. The compound exhibits interesting structural features due to the presence of both aromatic and cyclopropyl moieties.
Synthesis Analysis
The synthesis of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol involves several steps. While there are variations, a common synthetic route includes the following:
Cyclopropanation : The cyclopropyl ring is introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazo compounds or carbenes. The cyclopropane ring formation is crucial for the compound’s unique structure.
Arylation : The phenyl group is attached to the cyclopropyl ring through an arylation reaction. Common methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or direct arylation.
Methylation : The methoxy group is introduced using a methylation reaction. Methylation agents like dimethyl sulfate or diazomethane can be employed.
Molecular Structure Analysis
The molecular structure of Cyclopropyl(4-methoxyphenyl)(phenyl)methanol is characterized by the following features:
- A three-membered cyclopropyl ring.
- A phenyl ring attached to the cyclopropyl carbon.
- A methoxy group (OCH₃) on the phenyl ring.
- A hydroxyl group (OH) on the phenyl ring.
Chemical Reactions Analysis
The compound can participate in various chemical reactions:
- Ring-opening reactions : The strained cyclopropyl ring can undergo ring-opening reactions under appropriate conditions.
- Substitution reactions : The phenyl group can undergo substitution reactions (e.g., halogenation, nitration).
- Redox reactions : The hydroxyl group can participate in oxidation or reduction reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 40°C to 44°C .
- Boiling Point : Around 158°C to 160°C at 4.5 mmHg.
- Flash Point : Greater than 110°C (230°F) .
- Formula Weight : 176.22 g/mol .
- Purity : 98% .
Safety And Hazards
- Safety Precautions : Handle with care due to the cyclopropyl ring’s strain and potential reactivity.
- Hazard Information : Refer to safety data sheets (SDS) for detailed hazard information.
Direcciones Futuras
Research avenues for Cyclopropyl(4-methoxyphenyl)(phenyl)methanol include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Functionalization : Explore further derivatization for novel applications.
- Mechanistic Studies : Understand its interactions and reactivity in greater detail.
Please note that this analysis is based on available literature and may evolve with ongoing research. For more detailed insights, consult relevant scientific papers12.
Propiedades
IUPAC Name |
cyclopropyl-(4-methoxyphenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(18,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12,14,18H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRULVGQLZGELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-methoxyphenyl)(phenyl)methanol | |
CAS RN |
62587-03-5 | |
| Record name | ALPHA-CYCLOPROPYL-4-METHOXYDIPHENYLMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



